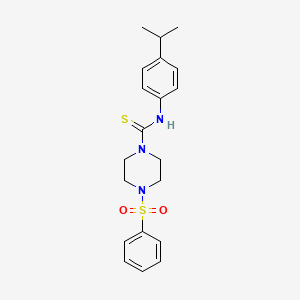![molecular formula C17H19NO4S B5761470 N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MGS or MSVII-105, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is not fully understood. However, studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting PKC activity, N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and survival. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its high potency and specificity. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its poor solubility in water, which can make it difficult to use in experiments.
Zukünftige Richtungen
For the study of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine include the development of more potent and selective inhibitors of PKC, investigation of the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in combination with other anti-cancer drugs, and further studies to investigate the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by the addition of 3-methylbenzylamine. The product is then purified by column chromatography to obtain a white solid.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-6-8-16(9-7-13)23(21,22)18(12-17(19)20)11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZNEMSEREDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)
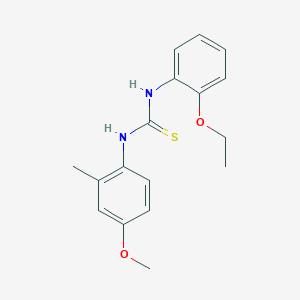

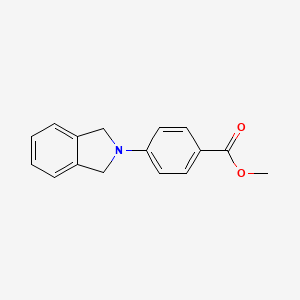


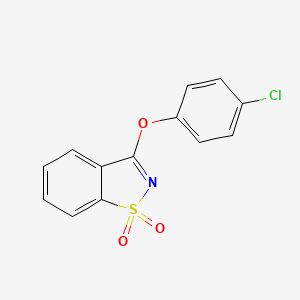
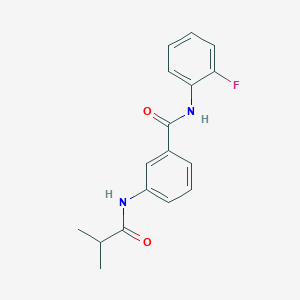
![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
